molecular formula C10H12BrN5O4 B8772998 2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B8772998
M. Wt: 346.14 g/mol
InChI Key: MKDXZFVCXWXGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a synthetic compound that belongs to the purine family It is characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 4th position of the oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the bromination of a purine derivative followed by the introduction of the oxolan ring. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also be employed to enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleotides.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its interaction with biological macromolecules, such as DNA and RNA. The compound can intercalate between nucleic acid bases, disrupting the normal function of these molecules. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The bromine atom and hydroxyl groups play crucial roles in these interactions by forming hydrogen bonds and van der Waals interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Guanosine: 2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, which lacks the bromine atom at the 8th position.

    Adenosine: 2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, which lacks both the bromine atom and the hydroxyl group at the 6th position.

Uniqueness

The presence of the bromine atom at the 8th position and the hydroxyl group at the 4th position of the oxolan ring makes 2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one unique. These functional groups enhance its ability to interact with biological macromolecules and increase its potential as a therapeutic agent.

Properties

Molecular Formula

C10H12BrN5O4

Molecular Weight

346.14 g/mol

IUPAC Name

2-amino-8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)

InChI Key

MKDXZFVCXWXGBQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O

Origin of Product

United States

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